2-Iodobenzenesulfonic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

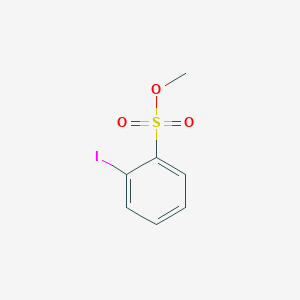

2-Iodobenzenesulfonic acid methyl ester is a chemical compound with the molecular formula C7H7IO3S . It is a derivative of 2-iodobenzenesulfonic acid .

Synthesis Analysis

The synthesis of 2-Iodobenzenesulfonic acid methyl ester can be achieved through the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water . Another method involves the hydrolysis of sulfonic ester, which forms IBS as a mixture with methanol. This mixture is quickly oxidized by IBS in situ, producing the corresponding iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid .Molecular Structure Analysis

The molecular structure of 2-Iodobenzenesulfonic acid methyl ester is complex. The single crystal X-ray diffraction analysis reveals a complex polymeric structure consisting of three units of IBS as potassium salt and one unit of 2-iodoxybenzenesulfonic acid linked together by relatively strong I=O···I intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving 2-Iodobenzenesulfonic acid methyl ester are primarily oxidative in nature. The hydrolysis of sulfonic ester forms IBS as a mixture with methanol, which is quickly oxidized by IBS in situ, producing the corresponding iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid .Applications De Recherche Scientifique

Homogeneous Catalytic Aminocarbonylation

2-Iodobenzenesulfonic acid methyl ester is utilized in palladium-catalyzed aminocarbonylation reactions of iodoalkenes and iodobenzene with amino acid esters, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure. This process demonstrates the compound's versatility in synthesizing complex molecules under both conventional conditions and in ionic liquids, highlighting its application in the production of pharmaceuticals and agrochemicals (Müller et al., 2005).

Oxidizing Reagent Development

Another pivotal application is in the preparation of 2-Iodoxybenzenesulfonic acid, a potentially important oxidizing reagent, via direct oxidation of 2-Iodobenzenesulfonic acid or hydrolysis of its methyl ester. This compound, due to its reactivity and thermal instability, is explored for its use in organic syntheses, particularly in the transformation and functionalization of organic molecules (Koposov et al., 2006).

Oxidation of Alcohols

The ester also finds application in the field of catalysis, specifically in the oxidation of alcohols. Hypervalent iodine compounds, derived from 2-Iodobenzenesulfonic acid methyl ester, catalyze various oxidation reactions, showcasing the compound's critical role in developing environmentally benign oxidation processes (Uyanik & Ishihara, 2009).

Advanced Material Synthesis

In the realm of materials science, 2-Iodobenzenesulfonic acid methyl ester contributes to the formation of perovskite thin films for photovoltaic cells. By controlling the antisolvent volume during the spin-coating process, it aids in optimizing the morphological and optical properties of the resultant films, thus influencing the efficiency of photovoltaic devices (Chang et al., 2018).

Conformational Analysis of Flexible Sulfonic Esters

Furthermore, the compound is involved in studies related to the conformational analysis of sulfonic ester derivatives, offering insights into the structural and conformational behaviors of these molecules, which are significant for the design and synthesis of new chemical entities (Munro et al., 2003).

Mécanisme D'action

The mechanism of action for the formation of esters involves a reaction between a carboxylic acid and an alcohol in the presence of a concentrated sulphuric acid acting as a catalyst . In the case of 2-Iodobenzenesulfonic acid methyl ester, the reaction is slow and reversible, and the ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-iodobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKPMKHAXKTODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodobenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656244.png)

![7-cyclohexyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656250.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656254.png)